molecular formula C16H18N4O B2833628 2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide CAS No. 1340689-21-5

2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide

Cat. No. B2833628
CAS RN: 1340689-21-5
M. Wt: 282.347
InChI Key: RWYYLOXDPOJSPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry techniques. Pyrrolidine, a five-membered ring with nitrogen, is often used in medicinal chemistry to create compounds for treating human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs .

Mode of Action

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide acts as an antagonist at the KOR Instead, it blocks the receptor and prevents it from being activated by other compounds . This can result in a decrease in the perception of pain, as well as effects on mood and consciousness .

Biochemical Pathways

It is known that kor is involved in the regulation ofpain perception and mood . By blocking this receptor, 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide may affect these processes .

Pharmacokinetics

It is known that the compound has a high affinity for the kor in humans, rats, and mice . This suggests that it is likely to be well absorbed and distributed in the body. The metabolism and excretion of the compound would need to be studied further for a complete understanding of its pharmacokinetics.

Result of Action

The blockade of the KOR by 2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can result in a variety of effects at the molecular and cellular level. These include a decrease in the perception of pain and potential effects on mood . The compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

properties

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-6-2-3-7-14(12)15(21)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYYLOXDPOJSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

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